
Jps016 (tfa)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Jps016 (trifluoroacetic acid) is a benzamide-based Von Hippel-Lindau E3-ligase proteolysis targeting chimera (PROTAC). It is specifically designed to degrade class I histone deacetylase, particularly histone deacetylase 1 and histone deacetylase 2. This compound is associated with a substantial increase in differentially expressed genes and augmented apoptosis in HCT116 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Jps016 (trifluoroacetic acid) involves the conjugation of a benzamide moiety with a Von Hippel-Lindau E3-ligase ligand. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide and the application of ultrasonic techniques to enhance solubility. The compound is then purified and characterized using techniques such as high-performance liquid chromatography and mass spectrometry .
Industrial Production Methods
Industrial production of Jps016 (trifluoroacetic acid) follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesis equipment to ensure consistency and purity. The compound is stored at -20°C, protected from light, and under nitrogen to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Jps016 (trifluoroacetic acid) undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of Jps016 (trifluoroacetic acid) that retain the core benzamide structure but with different functional groups attached. These derivatives are often used in further research and development .
Scientific Research Applications
Jps016 (trifluoroacetic acid) has a wide range of scientific research applications, including:
Chemistry: Used as a tool for studying the degradation of histone deacetylase enzymes.
Biology: Employed in cell biology research to investigate gene expression and apoptosis.
Medicine: Potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and chemical compounds
Mechanism of Action
Jps016 (trifluoroacetic acid) exerts its effects by targeting and degrading class I histone deacetylase enzymes, particularly histone deacetylase 1 and histone deacetylase 2. The compound binds to the Von Hippel-Lindau E3-ligase, which then tags the histone deacetylase enzymes for degradation by the proteasome. This process leads to an increase in differentially expressed genes and enhanced apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Vorinostat: A pan-histone deacetylase inhibitor with inhibitory activity against multiple histone deacetylase isoforms.
4-Phenylbutyric acid: A histone deacetylase inhibitor and endoplasmic reticulum stress inhibitor.
Valproic acid: An orally active histone deacetylase inhibitor used in epilepsy and bipolar disorder research
Uniqueness
Jps016 (trifluoroacetic acid) is unique in its specific targeting and degradation of class I histone deacetylase enzymes, particularly histone deacetylase 1 and histone deacetylase 2. This specificity makes it a valuable tool for studying gene expression and apoptosis in cancer cells, setting it apart from other histone deacetylase inhibitors .
Properties
Molecular Formula |
C50H64F3N7O10S |
|---|---|
Molecular Weight |
1012.1 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C48H63N7O8S.C2HF3O2/c1-32-43(64-31-51-32)34-18-16-33(17-19-34)27-50-46(60)40-26-37(56)28-55(40)47(61)44(48(2,3)4)54-42(58)30-63-25-13-9-7-5-6-8-12-24-62-29-41(57)52-36-22-20-35(21-23-36)45(59)53-39-15-11-10-14-38(39)49;3-2(4,5)1(6)7/h10-11,14-23,31,37,40,44,56H,5-9,12-13,24-30,49H2,1-4H3,(H,50,60)(H,52,57)(H,53,59)(H,54,58);(H,6,7)/t37-,40+,44-;/m1./s1 |
InChI Key |
BGRMJDPESDCFLV-JRFLAUIYSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


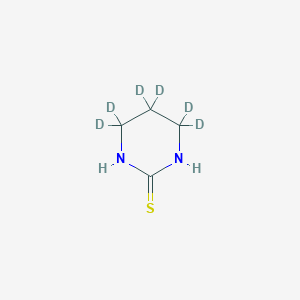
![1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B15139015.png)

![N-[2-[[4-(hydroxyamino)-4-oxobutyl]-methylamino]ethyl]naphthalene-1-carboxamide](/img/structure/B15139033.png)
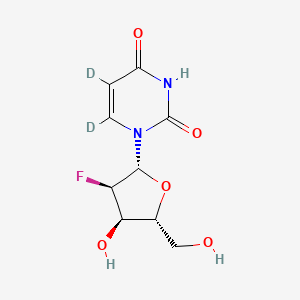
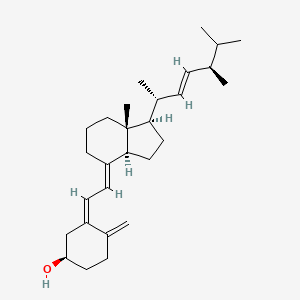
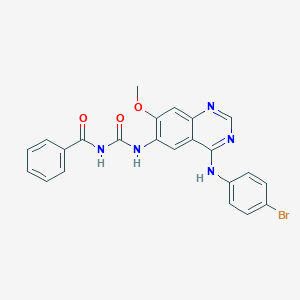
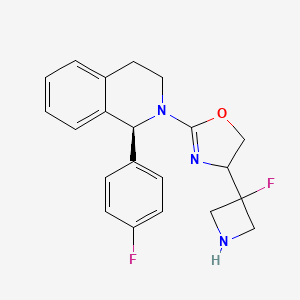
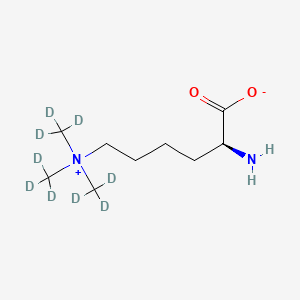
![3-(3,4-dihydroxyphenyl)-1-[2,6-dihydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one](/img/structure/B15139057.png)
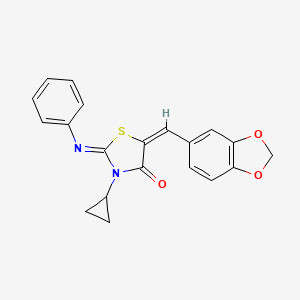
![1-[(2R,4R,5R)-4-hydroxy-5-(trityloxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15139077.png)
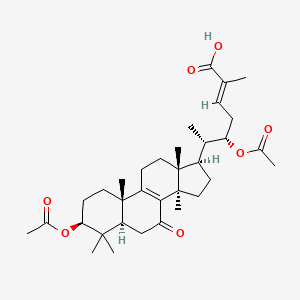
![(2R)-N-[4-[1-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]propanoyl]piperidin-4-yl]oxyphenyl]-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B15139087.png)
